molecular formula C17H21N5O2 B2781261 (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2320417-10-3

(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2781261
M. Wt: 327.388
InChI Key: ZCTBDMQJLHHYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, also known as MPTAM, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmaceuticals. MPTAM is a type of azetidinone-based compound that has been synthesized through a multi-step process.

Mechanism Of Action

The exact mechanism of action of (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.

Biochemical And Physiological Effects

(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. One study found that (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone inhibits the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-alpha). (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. In addition, (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to have antitumor activity in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in lab experiments is that it has been shown to have anti-inflammatory and analgesic effects in animal models, which makes it a potentially useful tool for studying pain and inflammation. Another advantage is that (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been shown to have antitumor activity in vitro, which makes it a potentially useful tool for studying cancer. One limitation of using (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.

Future Directions

There are several future directions for research on (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for pain, inflammation, and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, which could provide insight into its potential clinical applications. Additionally, future research could investigate the potential applications of (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in the treatment of Alzheimer's disease and Parkinson's disease.

Synthesis Methods

(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method starts with the reaction of 4-morpholinophenyl isothiocyanate and propargyl alcohol to form 4-morpholinophenyl propargylthiocarbamate. This compound is then reacted with 3-azidomethyl-1,2,4-triazole to form the intermediate compound. The final step involves the reaction of the intermediate compound with 2-oxo-2-phenylethylamine to form (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone.

Scientific Research Applications

(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been studied for its potential applications in medicine and pharmaceuticals. One study found that (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has anti-inflammatory and analgesic effects in animal models, which suggests that it may be useful in the treatment of pain and inflammation. Another study found that (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has antitumor activity in vitro, which suggests that it may be useful in the treatment of cancer. (4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(21-11-14(12-21)13-22-6-5-18-19-22)15-1-3-16(4-2-15)20-7-9-24-10-8-20/h1-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTBDMQJLHHYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)morpholine

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